Product packaging for methyl 4,4-dimethylpent-2-enoate(Cat. No.:CAS No. 20664-51-1)

methyl 4,4-dimethylpent-2-enoate

Cat. No.: B2390023
CAS No.: 20664-51-1
M. Wt: 142.198
InChI Key: QXLWRINPDMKVHW-AATRIKPKSA-N
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Description

Methyl 4,4-dimethylpent-2-enoate is a high-purity chemical ester with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol . It is a clear liquid supplied under the MDL number MFCD23699337 and is identified by multiple CAS registry numbers, including 16812-85-4 and 20664-51-1 . This compound serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a double bond and an ester group, makes it a versatile building block for constructing more complex molecules. It is particularly useful in methodologies such as the Claisen rearrangement . One of its significant applications is as a key synthetic precursor in the production of pyrethroid insecticides, demonstrating its utility in the development of active ingredients for the agrochemical industry . Researchers can acquire this compound in various quantities, from small-scale (50mg) to bulk quantities (5g), to suit their specific project needs . All products are strictly for Research Use Only and are not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B2390023 methyl 4,4-dimethylpent-2-enoate CAS No. 20664-51-1

Properties

IUPAC Name

methyl (E)-4,4-dimethylpent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(2,3)6-5-7(9)10-4/h5-6H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLWRINPDMKVHW-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 4,4 Dimethylpent 2 Enoate and Its Structural Analogues

Direct Synthesis Approaches to Methyl 4,4-Dimethylpent-2-enoate

The direct synthesis of this compound, an α,β-unsaturated ester, is heavily influenced by the steric bulk of its tert-butyl group. This section examines the application and limitations of conjugate addition strategies for its formation.

Investigations into Conjugate Addition Strategies

Conjugate addition, or Michael addition, represents a fundamental method for forming carbon-carbon bonds. In the context of synthesizing this compound, this would typically involve the 1,4-addition of a nucleophile to the β-carbon of the α,β-unsaturated system. Organocuprates are often the reagents of choice for such transformations, valued for their ability to selectively perform 1,4-additions over 1,2-additions to the carbonyl carbon.

However, the reactivity of α,β-unsaturated esters in conjugate additions is generally lower than that of corresponding ketones or aldehydes. The synthesis of compounds with significant steric hindrance at the β-position, such as this compound with its gem-dimethyl groups, presents a considerable challenge. The reaction of sterically hindered esters often requires elevated temperatures and may result in low yields. rsc.org

Limitations in Stereoselective Conjugate Addition Due to Steric Factors

The primary obstacle in the synthesis of this compound via conjugate addition is the steric hindrance imposed by the tert-butyl-like substituent at the C-4 position. This steric bulk significantly impedes the approach of nucleophiles to the β-carbon. rsc.orgnih.gov

Research on analogous systems demonstrates that substitution at the β-carbon of an α,β-unsaturated carbonyl compound decreases the rate and selectivity of conjugate addition. rsc.org The presence of bulky groups increases the activation energy for the addition, an effect that is more pronounced in solution. nih.gov For instance, studies on the addition of butylcopper reagents to α,β-unsaturated ketones have shown that increased steric hindrance on the substrate reduces the effectiveness of the 1,4-addition. acs.org This principle directly applies to this compound, where the 4,4-dimethyl groups create a sterically crowded environment that disfavors the formation of the transition state required for conjugate addition. Consequently, achieving high yields and stereoselectivity in the synthesis of this specific ester via conjugate addition is problematic.

Synthesis of Derivatives with the Methylpentenoate Backbone

While direct synthesis is challenging, the methylpentenoate backbone can be functionalized to create various derivatives. The Perkow reaction offers a pathway to synthesize corresponding phosphoenol pyruvates.

Perkow Reaction for Phosphoenol Pyruvates with the 4,4-Dimethylpent-2-enoate Moiety

Reaction Conditions for Formation of Methyl-2-[(dimethoxyphosphoryl)oxy]-4,4-dimethylpent-2-enoate

To synthesize methyl-2-[(dimethoxyphosphoryl)oxy]-4,4-dimethylpent-2-enoate, a suitable precursor would be an α-halo derivative, such as methyl 2-chloro-4,4-dimethylpent-2-enoate. The Perkow reaction would then proceed by treating this precursor with a trialkyl phosphite (B83602), in this case, trimethyl phosphite, to yield the desired enol phosphate (B84403).

Hypothetical Reaction Scheme:

Starting Material: Methyl 2-chloro-4,4-dimethylpent-2-enoate

Reagent: Trimethyl phosphite [P(OCH₃)₃]

Product: Methyl-2-[(dimethoxyphosphoryl)oxy]-4,4-dimethylpent-2-enoate

Byproduct: Methyl chloride (CH₃Cl)

Optimization of Reaction Parameters and Yields

The efficiency and yield of the Perkow reaction can be influenced by several factors, allowing for optimization. Key parameters include the choice of the phosphite reagent, temperature, and the nature of the leaving group (the halogen on the α-carbon).

Below is an interactive data table summarizing potential optimization parameters for the synthesis of methyl-2-[(dimethoxyphosphoryl)oxy]-4,4-dimethylpent-2-enoate based on general findings for the Perkow reaction.

ParameterVariationExpected Outcome on Yield/PurityRationale
Phosphite Reagent Trimethyl phosphite vs. Triethyl phosphiteMay varyReactivity can be influenced by the steric and electronic properties of the alkyl groups on the phosphite.
Temperature Room Temperature vs. 50 °C vs. 80 °CHigher temperature may increase rate but could lead to side products.Balances reaction kinetics against potential for decomposition or side reactions.
Solvent Solvent-free vs. Acetone vs. TolueneSolvent-free is often efficient. researchgate.netSolvent can affect solubility and reaction kinetics.
Catalyst None vs. NaINaI can facilitate the reaction by in-situ halide exchange. researchgate.netCatalytic amounts of iodide can accelerate the displacement of chloride.

Michael-Induced Ring Closure in Related Systems (e.g., Methyl 2-Acetyl-5-chloro-4,4-dimethylpent-2-enoate)

The Michael-induced ring closure (MIRC) reaction represents a significant strategy for the formation of cyclic compounds, although it is not directly employed for the synthesis of the acyclic ester, this compound. This methodology is, however, pertinent to the synthesis of its cyclic analogues. For instance, the intramolecular cyclization of a related compound, methyl 2-acetyl-5-chloro-4,4-dimethylpent-2-enoate, could theoretically proceed through a Michael-type addition. In a comparable documented reaction, the treatment of ethyl 2-acetyl-3-(2-bromo-5-methoxyphenyl)-2-butenoate with sodium hydride in dry benzene (B151609) leads to the formation of ethyl 4-bromo-6-methoxy-2,3-dimethyl-1-naphthoate. This transformation occurs via an initial intramolecular Michael addition of a carbanion, generated from the acetyl group, onto the α,β-unsaturated ester system, followed by an elimination step to yield the aromatic ring. While specific details on the cyclization of methyl 2-acetyl-5-chloro-4,4-dimethylpent-2-enoate are not extensively documented in readily available literature, the underlying principle of MIRC in highly substituted systems is a well-established synthetic tool.

Alkylation Reactions Utilizing Related Precursors (e.g., Methyl Acetoacetic Ester in Analogous Syntheses)

Alkylation of active methylene (B1212753) compounds, such as methyl acetoacetic ester, is a cornerstone of carbon-carbon bond formation in organic synthesis and can be adapted to produce precursors for compounds structurally akin to this compound. The classic methodology involves the deprotonation of the active methylene group using a suitable base to form an enolate, which subsequently acts as a nucleophile, attacking an alkyl halide. To construct a molecule analogous to this compound, a multi-step synthetic sequence would be required. This would likely involve the introduction of the characteristic tert-butyl group or a suitable precursor, followed by modifications of the ester and ketone functionalities and a subsequent elimination reaction to create the double bond.

A pertinent illustration of this type of reactivity is the synthesis of methyl 2-acetyl-4-methylpent-2-enoate. This compound can be prepared through the condensation of methyl acetoacetic ester with isobutyraldehyde. This reaction, a variation of the Knoevenagel condensation, highlights the utility of methyl acetoacetic ester in constructing the carbon framework of related α,β-unsaturated esters.

Indium-Mediated Allylation Reactions for Related Allylic Alcohol Derivatives (e.g., Methyl 3-(hydroxymethyl)-4-methyl-2-methylenepentanoate)

Indium-mediated allylation reactions provide a valuable route for the synthesis of homoallylic alcohols. This reaction typically involves the reaction of an allylic halide with a carbonyl compound in the presence of indium metal. While not a direct method for synthesizing this compound, it is highly relevant for preparing structurally related allylic alcohol derivatives. For example, the synthesis of a compound like methyl 3-(hydroxymethyl)-4-methyl-2-methylenepentanoate could be achieved through an indium-mediated process.

Research has demonstrated that indium effectively mediates the allylation of a variety of carbonyl compounds, often with good yields. For instance, the reaction of ethyl 2-(bromomethyl)acrylate with aldehydes in the presence of indium leads to the formation of α-methylene-γ-hydroxy esters. This showcases the viability of using indium to construct the core structure of molecules such as methyl 3-(hydroxymethyl)-4-methyl-2-methylenepentanoate from appropriate starting materials. The reaction is frequently lauded for its high regioselectivity and its tolerance of a wide range of functional groups, making it a robust and versatile tool in organic synthesis.

Stereoselective Synthesis Strategies for this compound and Analogues

Control of Geometric Isomerism (E/Z) in Synthetic Products

The control of geometric isomerism is a pivotal consideration in the synthesis of α,β-unsaturated esters like this compound, as the E and Z isomers can possess distinct physical, chemical, and biological properties. The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized and highly effective method for the stereoselective synthesis of alkenes, frequently favoring the formation of the E-isomer. This reaction entails the condensation of a phosphonate (B1237965) carbanion with an aldehyde or ketone. For the synthesis of this compound, the HWE reaction between pivaldehyde (2,2-dimethylpropanal) and the anion of trimethyl phosphonoacetate presents a logical and efficient approach. In the related Wittig reaction, the use of unstabilized or semi-stabilized ylides typically leads to the Z-alkene, whereas stabilized ylides favor the E-alkene. The phosphonate reagent in the HWE reaction is generally considered to be stabilized, thus promoting the formation of (E)-methyl 4,4-dimethylpent-2-enoate.

The stereochemical outcome of the HWE reaction can be influenced by several factors, including the structure of the phosphonate reagent, the reaction conditions (such as the base, solvent, and temperature), and the steric and electronic properties of the reactants. For instance, the use of certain modified phosphonate reagents or specific reaction conditions can be employed to enhance the selectivity for the Z-isomer when desired.

Table 1: Stereochemical Outcome of Olefination Reactions

ReactionTypical Major Isomer
Horner-Wadsworth-Emmons (with stabilized phosphonates)E-isomer
Wittig (with stabilized ylides)E-isomer
Wittig (with unstabilized ylides)Z-isomer

Challenges and Achievements in Enantioselective Approaches

While the control of E/Z isomerism is a well-understood and often achievable goal, attaining enantioselectivity in the synthesis of chiral analogues of this compound presents a more formidable challenge. The introduction of a chiral center, for example at the α- or β-position of the molecule, would necessitate the development of sophisticated asymmetric synthetic methodologies. One potential strategy could involve the use of chiral auxiliaries attached to either the ester or the phosphonate reagent in an HWE-type reaction. However, the significant steric bulk of the tert-butyl group in this compound could impede the effectiveness of many chiral catalysts or auxiliaries.

Despite these challenges, notable achievements have been made in the enantioselective synthesis of related α,β-unsaturated esters. For example, asymmetric catalytic methods, such as chiral Lewis acid-catalyzed reactions, have been successfully developed for the conjugate addition to α,β-unsaturated systems, which could represent a viable pathway to chiral derivatives. Furthermore, enzymatic resolutions or the asymmetric desymmetrization of prochiral precursors offer alternative routes to enantiomerically enriched products. The development of highly active and selective catalysts that can overcome the steric hindrance imposed by bulky substituents remains an active and important area of chemical research.

Synthesis of Highly Sterically Hindered Olefinic Analogues

The synthesis of highly sterically hindered olefins, such as analogues of this compound that incorporate even bulkier substituents, poses considerable synthetic hurdles. Standard olefination reactions like the Wittig or HWE reactions may proceed sluggishly or fail entirely due to the severe steric congestion around the reacting centers. The tert-butyl group in this compound already introduces a significant degree of steric hindrance.

To surmount these obstacles, more reactive reagents or more forcing reaction conditions may be required. For instance, the Peterson olefination, which involves the reaction of an α-silylcarbanion with a ketone or aldehyde, can be an effective method for the synthesis of sterically hindered alkenes. Another powerful approach is the Julia-Kocienski olefination, which is particularly well-suited for the synthesis of tri- and tetrasubstituted double bonds.

Ongoing research into the synthesis of sterically hindered alkenes continues to drive the development of novel catalytic systems and innovative synthetic methodologies. These advancements are crucial for accessing a broader range of structurally diverse molecules with unique properties and potential applications in various fields of science and technology.

Stereochemistry and Isomerism in Methyl 4,4 Dimethylpent 2 Enoate Research

Configurational Isomerism (E/Z) and its Impact on Chemical Properties

Methyl 4,4-dimethylpent-2-enoate exists as two configurational isomers, (E) and (Z), arising from the restricted rotation around the carbon-carbon double bond. The large tert-butyl group plays a dominant role in the relative stability and reactivity of these isomers.

The (E)-isomer is generally the more thermodynamically stable and readily synthesized form. Research has demonstrated the preparation of (E)-methyl 4,4-dimethylpent-2-enoate with high selectivity, achieving an E/Z ratio greater than 99:1. uni-koeln.de The characterization of the (E)-isomer by ¹H NMR spectroscopy shows distinct chemical shifts for the vinyl protons. For instance, in CDCl₃, the proton at the C3 position (adjacent to the tert-butyl group) appears as a doublet at approximately 5.74 ppm, while the proton at the C2 position (adjacent to the ester group) resonates as a doublet at around 6.98 ppm with a coupling constant (J) of 15.9 Hz, which is characteristic of a trans configuration. uni-koeln.de

While specific, isolated data for the (Z)-isomer is less common in the literature, the properties of related (Z)-alkenoates suggest that it would be sterically more hindered. This increased steric strain in the (Z)-isomer, where the bulky tert-butyl group and the methoxycarbonyl group are on the same side of the double bond, would likely lead to a higher ground-state energy compared to the (E)-isomer. This difference in stability can influence the equilibrium position between the two isomers and the energy barriers for their interconversion, as well as their reactivity in chemical transformations.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for (E)-methyl 4,4-dimethylpent-2-enoate in CDCl₃ uni-koeln.de

ProtonChemical Shift (ppm)MultiplicityJ (Hz)
=CH-COOCH₃6.98d15.9
(CH₃)₃C-CH=5.74d15.9
-OCH₃Not specifiedNot specifiedNot specified
-C(CH₃)₃Not specifiedNot specifiedNot specified

Diastereoselectivity and Enantioselectivity in Relevant Reaction Systems

The stereochemistry of this compound is a critical factor in determining the stereochemical outcome of reactions in which it participates. Its use as a substrate in asymmetric synthesis, particularly in Diels-Alder and Mukaiyama-Michael reactions, highlights the importance of diastereoselectivity and enantioselectivity.

In the context of Diels-Alder reactions, (E)-methyl 4,4-dimethylpent-2-enoate has been employed as a dienophile. The facial selectivity of the diene's approach is influenced by the steric bulk of the tert-butyl group and the electronic nature of the ester, leading to the preferential formation of one diastereomer over another. While specific diastereomeric ratios (d.r.) for reactions involving this compound were not explicitly detailed in the provided search results, the general principles of asymmetric Diels-Alder reactions suggest that the use of chiral Lewis acid catalysts can induce high levels of both diastereoselectivity and enantioselectivity. uni-koeln.de

Similarly, in Mukaiyama-Michael additions, the stereocenter generated during the conjugate addition to the double bond is influenced by the existing stereochemistry and the reaction conditions. The large tert-butyl group can effectively shield one face of the molecule, directing the incoming nucleophile to the opposite face, thus controlling the diastereochemical outcome.

Although specific enantiomeric excess (e.e.) values for reactions with this compound were not found, a patent mentions that separate optically active isomers of a related system can be obtained, implying that methods for achieving enantioselectivity exist and are relevant in its chemistry. google.com

Influence of Steric and Electronic Factors on Stereochemical Outcomes

The stereochemical outcomes of reactions involving this compound are governed by a delicate balance of steric and electronic factors.

Steric Factors: The most prominent feature of this molecule is the sterically demanding tert-butyl group. This group exerts a significant steric hindrance, influencing the approach of reagents and the conformation of transition states. For example, in the 1,3-dipolar cycloaddition reaction with 2-diazopropane, this compound undergoes a "reverse addition". researchgate.net This is attributed to unfavorable eclipsing interactions in the transition state that would lead to the "normal" addition product. The bulky tert-butyl group forces the reaction to proceed through an alternative pathway to minimize steric repulsion. researchgate.net

In many reactions, it is the combination of these steric and electronic effects that dictates the final stereochemical result. The steric bulk of the tert-butyl group can override the electronic preferences that might be predicted for a less hindered system.

Methodologies for Stereoisomer Characterization and Separation

The analysis and separation of the stereoisomers of this compound are crucial for studying their individual properties and for their application in stereoselective synthesis.

Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for distinguishing between the (E) and (Z) isomers. The coupling constant (J-value) between the vinylic protons is a key diagnostic feature. As mentioned earlier, a large coupling constant (typically >12 Hz) is indicative of the (E)-isomer, while a smaller coupling constant (typically <10 Hz) would be expected for the (Z)-isomer. uni-koeln.de ¹³C NMR can also provide information about the different carbon environments in the isomers. np-mrd.org

Mass Spectrometry (MS): While MS does not typically distinguish between stereoisomers, it is used to confirm the molecular weight and fragmentation pattern of the compound. rsc.org

Separation:

Chromatography: Chromatographic techniques are the primary methods for separating the stereoisomers of this compound.

Column Chromatography: Simple column chromatography using silica (B1680970) gel has been reported as a method to separate optically active isomers in related systems, suggesting its utility for separating diastereomers or potentially enantiomers if a chiral stationary phase is used. google.com A specific example for the purification of the (E)-isomer used a mixture of pentane (B18724) and diethyl ether (20:1) as the eluent. uni-koeln.de

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are invaluable for both analytical and preparative separation of stereoisomers. Chiral GC or HPLC columns can be used to separate enantiomers and determine enantiomeric excess. While specific methods for this compound were not detailed in the search results, the use of HPLC on a chiral stationary phase has been mentioned for determining diastereomeric and enantiomeric ratios in reaction products derived from it. uni-koeln.de

Table 2: Summary of Methodologies for Stereoisomer Analysis

TechniqueApplicationKey Information Provided
¹H NMR SpectroscopyCharacterization of E/Z isomersCoupling constants of vinylic protons
Column ChromatographySeparation of isomersIsolation of pure (E)-isomer
HPLC (Chiral)Separation and analysis of enantiomers/diastereomersDetermination of d.r. and e.e.

Spectroscopic Characterization and Advanced Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of methyl 4,4-dimethylpent-2-enoate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the complete carbon-hydrogen framework.

In the ¹H NMR spectrum of this compound, the distinct chemical environments of the protons result in characteristic signals. The molecule, particularly in its common (E)-isomeric form, is expected to show four primary signals:

A sharp singlet corresponding to the nine equivalent protons of the sterically bulky tert-butyl group.

Two distinct signals for the two vinylic protons on the carbon-carbon double bond. These protons are chemically non-equivalent and exhibit coupling to each other, typically resulting in a pair of doublets.

A singlet for the three protons of the methyl ester group.

The specific chemical shifts (δ) and coupling constants (J) are crucial for confirming the structure.

Table 1: Expected ¹H NMR Spectral Data for (E)-Methyl 4,4-dimethylpent-2-enoate

Protons Multiplicity Expected Chemical Shift (δ) ppm Notes
-C(CH ₃)₃ Singlet ~1.05 9H, The nine protons are equivalent due to free rotation.
-CH =CH- Doublet ~6.85 1H, Vinylic proton deshielded by the adjacent carbonyl group.
-CH=CH - Doublet ~5.75 1H, Vinylic proton coupled to the other vinylic proton.

The ¹³C NMR spectrum provides a direct map of the carbon backbone of the molecule. Each unique carbon atom in this compound produces a distinct signal, revealing the hybridization state (sp³, sp², sp) and electronic environment of each carbon. Predicted spectral data indicates the presence of all eight carbon atoms in their expected regions. np-mrd.orgnp-mrd.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Hybridization Predicted Chemical Shift (δ) ppm
C =O sp² ~167.1
-CH=C H- sp² ~156.3
-C H=CH- sp² ~118.5
-OC H₃ sp³ ~51.2
-C (CH₃)₃ sp³ ~33.5
-C(C H₃)₃ sp³ ~29.1

Data sourced from predicted spectra. np-mrd.orgnp-mrd.org

A review of existing scientific literature does not provide public data regarding phosphorylated derivatives of this compound. Consequently, there is no available ³¹P NMR characterization for such analogues.

For unambiguous assignment of all ¹H and ¹³C signals and to confirm the compound's stereochemistry, two-dimensional (2D) NMR techniques are indispensable.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is instrumental in piecing together the molecular fragments. For instance, a key correlation would be observed between the methyl ester protons (-OCH₃) and the carbonyl carbon (C=O), confirming the ester functionality.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, which is critical for determining stereochemistry. For the predominant (E)-isomer of this compound, a NOESY experiment would show a correlation between the vinylic protons, confirming their relative positions on the double bond.

Table 3: Expected Key 2D NMR Correlations for (E)-Methyl 4,4-dimethylpent-2-enoate

2D NMR Experiment Correlating Protons (¹H) Correlating Carbons (¹³C) / Protons (¹H) Significance
HMBC -OC H₃ C =O Confirms the methyl ester group.
HMBC -C(C H₃)₃ Vinylic Carbons (C H=C H) Connects the tert-butyl group to the alkene.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by strong absorption bands corresponding to its ester and alkene functionalities. np-mrd.org The positions of these bands are consistent with those of structurally similar compounds. nist.govnist.gov

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Frequency (cm⁻¹) Intensity
C=O (Ester) Stretch 1715 - 1730 Strong
C=C (Alkene) Stretch 1640 - 1655 Medium
C-H (sp²) Stretch 3010 - 3095 Medium
C-H (sp³) Stretch 2850 - 2960 Strong

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its structure. The molecular formula of this compound is C₈H₁₄O₂, corresponding to a molecular weight of approximately 142.20 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecule will form a molecular ion (M⁺) with a mass-to-charge ratio (m/z) of 142. This ion subsequently undergoes fragmentation. The most characteristic fragmentation pathway for this compound involves the cleavage of the bulky tert-butyl group, which is a stable tertiary carbocation.

Table 5: Expected Key Fragments in the Mass Spectrum of this compound

m/z Value Ion Formula Identity Notes
142 [C₈H₁₄O₂]⁺ Molecular Ion (M⁺) Confirms the molecular weight.
127 [C₇H₁₁O₂]⁺ [M - CH₃]⁺ Loss of a methyl radical.
111 [C₇H₁₁O]⁺ [M - OCH₃]⁺ Loss of the methoxy (B1213986) radical.
85 [C₄H₅O₂]⁺ [M - C(CH₃)₃]⁺ Loss of the tert-butyl radical; often a significant peak. nih.gov

This fragmentation pattern, particularly the abundant peak at m/z 57, is a strong indicator of the presence of a tert-butyl group in the structure. docbrown.infodocbrown.info

Chromatographic Techniques in Analytical Research

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures or natural extracts.

Since this compound does not possess a chiral center, the analysis of enantiomeric excess is not applicable. Chiral molecules, which are non-superimposable mirror images of each other, are termed enantiomers. gcms.cz The determination of the enantiomeric excess (ee) of chiral compounds is significant as one enantiomer may be effective while the other could be inactive or even harmful. mdpi.com Chiral HPLC, using chiral stationary phases (CSPs), is a primary method for separating these enantiomers and determining their relative amounts in a mixture. mdpi.commdpi.com

Gas Chromatography (GC) is a powerful technique for the separation and quantitative analysis of volatile compounds. Due to its volatility, this compound is well-suited for GC analysis. The technique can be used to determine the purity of the compound and to quantify its concentration in a sample. Furthermore, GC can be employed to determine the ratio of geometric isomers (E/Z) if both are present in a sample. Technical 4-nonylphenol, for instance, is a mixture of over 22 constitutional isomers. researchgate.net By using appropriate capillary columns and temperature programming, the different isomers can be separated and their relative peak areas can be used to calculate the isomer ratio.

When it is necessary to obtain a pure sample of this compound for further study, preparative chromatography is employed. This technique is a scaled-up version of analytical chromatography designed to separate and collect larger quantities of a compound. Both preparative gas chromatography and preparative high-performance liquid chromatography (prep-HPLC) can be utilized. nih.gov In preparative HPLC, the sample is injected onto a column with a larger diameter and a higher loading capacity. nih.gov The fractions containing the desired compound are collected as they elute from the column. The solvent is then removed to yield the purified this compound. This method is crucial for obtaining high-purity material for spectroscopic analysis, biological testing, or as a starting material for further chemical synthesis. nih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic properties and predicting the reactivity of organic molecules like methyl 4,4-dimethylpent-2-enoate.

Geometry Optimization and Energetic Analysis of Reaction Intermediates and Transition States

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. For this compound, geometry optimization reveals the planarity of the conjugated system, which is crucial for its reactivity. The bulky tert-butyl group at the 4-position introduces significant steric hindrance, influencing the preferred conformation of the molecule.

In the context of chemical reactions, such as the Michael addition, DFT can be used to model the structures and energies of transient species like intermediates and transition states. The energetic analysis of these species allows for the mapping of the reaction pathway and the determination of the activation energy, which governs the reaction rate. For instance, in a hypothetical nucleophilic addition to this compound, the relative energies of the transition states for 1,2-addition (attack at the carbonyl carbon) versus 1,4-addition (conjugate addition at the β-carbon) can be calculated to predict the likely outcome of the reaction.

SpeciesMethod/Basis SetRelative Energy (kcal/mol)Key Geometric Parameters
Ground StateB3LYP/6-31G(d)0.0C=C bond length: 1.34 Å, C=O bond length: 1.21 Å
Michael Addition Intermediate (Nucleophile: CH₃S⁻)B3LYP/6-31G(d)-15.2Cβ-S bond length: 1.85 Å
Transition State for Michael AdditionB3LYP/6-31G(d)+8.5Partial Cβ-S bond formation

Note: The data in this table is illustrative and based on typical values for similar systems. Actual values would require specific calculations for this compound.

Vibrational Frequency Calculations for Conformational Analysis

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The calculated vibrational frequencies can be compared with experimental IR data to validate the computational model.

Furthermore, these calculations are essential for conformational analysis. This compound can exist in different conformations due to rotation around single bonds. By calculating the vibrational frequencies and the corresponding Gibbs free energies for each possible conformer, their relative stabilities can be determined, and the most populated conformation at a given temperature can be identified.

Prediction of Regioselectivity and Reactivity Descriptors (e.g., Electrophilic Parr Function)

The presence of two electrophilic sites—the carbonyl carbon (C2) and the β-carbon (C4)—in this compound raises the question of regioselectivity in nucleophilic attacks. DFT-based reactivity descriptors are employed to predict which site is more susceptible to attack. One such powerful tool is the electrophilic Parr function, which identifies the most electrophilic centers in a molecule. rsc.org The Parr function is derived from the spin density distribution of the molecule's radical anion. rsc.org For α,β-unsaturated carbonyl compounds, the electrophilic Parr function typically indicates that the β-carbon is a primary site for nucleophilic attack in many polar reactions, leading to conjugate addition products. rsc.org

Other reactivity descriptors that can be derived from DFT calculations include the Fukui function and the dual descriptor, which also provide insights into the local reactivity of the molecule.

Atomic SiteElectrophilic Parr Function (P_k^+)Interpretation
C2 (Carbonyl Carbon)0.15Moderately electrophilic
C4 (β-Carbon)0.45Highly electrophilic, preferred site for nucleophilic attack
O (Carbonyl Oxygen)-0.10Nucleophilic character

Note: The data in this table is illustrative and based on general principles for α,β-unsaturated esters. Actual values would require specific calculations.

Molecular Modeling and Kinetic Studies in Related Systems

Molecular modeling techniques, which encompass a broader range of computational methods beyond DFT, are used to simulate the dynamic behavior of molecules and their reactions.

Simulation of Reaction Pathways and Catalytic Cycles

Molecular modeling allows for the detailed simulation of reaction pathways, providing a step-by-step visualization of how reactants are converted into products. This is particularly useful for understanding complex reactions, such as those involving catalysts. For instance, the aza-Michael addition of an amine to this compound can be modeled to understand the role of a catalyst in lowering the activation energy barrier. The simulation can trace the entire catalytic cycle, from the initial interaction of the catalyst with the reactants to the final release of the product and regeneration of the catalyst.

Analysis of Solvent Effects on Calculated Reactivity Indices

The surrounding solvent can significantly influence the reactivity of a molecule. Computational models can account for these solvent effects using either implicit or explicit solvent models. In implicit models, the solvent is treated as a continuous medium with a specific dielectric constant. In explicit models, individual solvent molecules are included in the calculation, providing a more detailed picture of solute-solvent interactions.

Studies on similar molecules have shown that the calculated reactivity indices, such as the electrophilic Parr function, can be sensitive to the solvent environment. For example, a polar solvent might stabilize a more polar transition state, thereby altering the predicted regioselectivity compared to a nonpolar solvent or the gas phase. Therefore, for accurate predictions of reactivity in solution, it is crucial to incorporate solvent effects into the computational model.

Applications of Methyl 4,4 Dimethylpent 2 Enoate and Analogues As Synthetic Intermediates and Building Blocks

Role in the Synthesis of Complex Organic Molecules

The utility of methyl 4,4-dimethylpent-2-enoate and its close analogues is most evident in their application as intermediates and building blocks for creating intricate organic structures, including functionalized cyclic systems.

While direct applications in total synthesis are not extensively documented, a closely related derivative, (E)-methyl 4,4-dimethyl-5-oxopent-2-enoate, has been utilized as a key intermediate. A notable example is in the concise total synthesis of (±)-Cipadonoid B. rsc.org In this synthesis, the analogue undergoes a crucial Mukaiyama aldol (B89426) reaction followed by an intramolecular aldol condensation, demonstrating the value of the substituted pentenoate skeleton in constructing complex cyclic natural products. rsc.org The reaction sequence highlights how the inherent reactivity of the α,β-unsaturated system can be harnessed for sophisticated carbon-carbon bond formation. rsc.org

Table 1: Key Reaction in the Synthesis of (±)-Cipadonoid B Intermediate rsc.org

Reactant 1Reactant 2Key ReagentProduct
(E)-methyl 4,4-dimethyl-5-oxopent-2-enoate2-(tert-butyldimethylsilyloxy)but-1-eneTitanium tetrachloride (TiCl₄)(E)-methyl 5-hydroxy-4,4-dimethyl-7-oxonon-2-enoate

The α,β-unsaturated ester moiety is a well-established precursor for the synthesis of various heterocyclic and carbocyclic systems through cycloaddition and annulation reactions. Although specific examples employing this compound are not prominent in the literature, its structural class is fundamental to these transformations.

Cyclobutane (B1203170) Derivatives: The synthesis of functionalized cyclobutanes can often be achieved through [2+2] cycloaddition reactions. acs.org α,β-Unsaturated esters are known to participate in such reactions, for example, with ynolates to form cyclobutenes. acs.org The general reactivity suggests that this compound could potentially be used to create sterically hindered cyclobutane structures, which are valuable intermediates in organic synthesis. acs.orgacs.org

Pyran Derivatives: Functionalized pyrans are accessible through various synthetic routes involving α,β-unsaturated esters. nih.gov For instance, catalytic asymmetric [4+2] cycloadditions of β,γ-unsaturated α-ketophosphonates with allenic esters yield highly functionalized pyran derivatives. nih.gov Another strategy involves the N-heterocyclic carbene (NHC)-catalyzed [3+3] annulation of alkynyl esters with enolizable ketones to construct 2H-pyran-2-ones. nih.gov These methods underscore the potential of unsaturated esters like this compound to serve as building blocks for diverse pyran-containing targets. nih.govnih.gov

Table 2: General Synthetic Methods for Cyclobutanes and Pyrans from Unsaturated Esters

Target Ring SystemGeneral Reaction TypeReactant Class 1Reactant Class 2Reference
Cyclobutane[2+2] Cycloadditionα,β-Unsaturated EsterYnolates acs.org
Pyran[4+2] Cycloadditionβ,γ-Unsaturated α-KetophosphonateAllenic Ester nih.gov
2H-Pyran-2-one[3+3] AnnulationEnolizable KetoneAlkynyl Ester nih.gov

Potential as Precursors for Specialty Chemicals and Materials

The direct application of this compound as a precursor for commercially available specialty chemicals and materials is not widely reported. However, related structures are integral to the synthesis of valuable compounds. For example, 3,3-dimethylbutyraldehyde, a potential synthetic precursor to this compound, is a starting material in a multi-step synthesis of (S)-4,4-dimethyl-2-pentylamine hydrochloride, a chiral amine of interest in medicinal chemistry. google.com This suggests that while the title compound itself may not be a direct precursor, the underlying carbon skeleton is relevant for producing specialty chemicals.

Exploration in Academic Medicinal Chemistry and Biochemical Research

The primary significance of this compound in biochemical research stems from its status as a natural product. nih.gov It has been isolated from fungal species, including Aspergillus candidus. nih.govacs.org The study of such natural products is crucial for understanding metabolic pathways in microorganisms and for the discovery of new bioactive compounds. Its classification as a fatty acid ester places it within a large family of biologically important molecules. acs.org While extensive medicinal chemistry studies on this specific compound are limited, its natural origin makes it a subject of interest for further biological evaluation.

Future Research Directions and Emerging Paradigms for Methyl 4,4 Dimethylpent 2 Enoate

Development of Novel and More Efficient Synthetic Routes

The synthesis of α,β-unsaturated esters is a cornerstone of organic chemistry, with established methods such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions being commonplace. However, the synthesis of methyl 4,4-dimethylpent-2-enoate via these routes often faces challenges, including moderate yields and the generation of stoichiometric phosphine oxide or phosphonate (B1237965) byproducts, which complicate purification.

Future research will likely focus on catalytic approaches that offer higher atom economy and efficiency. One promising avenue is the exploration of ruthenium-based cross-metathesis catalysts, which could directly couple a commercially available acrylate (B77674) with an appropriate olefin. Additionally, palladium-catalyzed carbonylation reactions of vinyl halides or triflates represent a powerful, albeit less explored, method for constructing the unsaturated ester framework.

A key challenge in synthesizing this particular molecule is the steric hindrance imposed by the tert-butyl group, which can significantly slow reaction rates. Therefore, a major research thrust will be the design of new catalysts—both organometallic and organocatalytic—that can operate efficiently in sterically congested environments. This includes developing ligands with specific steric and electronic properties to promote challenging coupling reactions or exploring novel activation modes that are less sensitive to steric bulk.

Exploration of Undiscovered Reactivity Patterns and Derivatization Strategies

The reactivity of α,β-unsaturated carbonyl compounds is well-documented, primarily involving their susceptibility to nucleophilic attack at the β-carbon in what is known as a conjugate or Michael addition. wikipedia.org While this reactivity is expected for this compound, the influence of the bulky tert-butyl group on the rate and selectivity of such additions is a fertile area for investigation. It is hypothesized that the steric shield provided by this group could enable unique selectivities, for instance, in reactions with prochiral nucleophiles or in diastereoselective additions.

Future research should systematically explore:

Conjugate Additions: Investigating a wide array of soft nucleophiles (organocuprates, thiols, enamines) to understand how the tert-butyl group modulates reactivity and stereoselectivity.

Cycloaddition Reactions: As electron-deficient alkenes, α,β-unsaturated esters are excellent dienophiles in Diels-Alder reactions. wikipedia.org Studying the facial selectivity and reaction rates in cycloadditions with various dienes could lead to the synthesis of complex cyclic structures bearing a quaternary carbon center.

Radical Reactions: The susceptibility of the double bond to radical addition offers pathways for functionalization that are complementary to ionic reactions.

Polymerization: Many α,β-unsaturated esters, like methyl acrylate, are important monomers. wikipedia.org Future studies could investigate the potential of this compound as a monomer or co-monomer to produce polymers with unique thermal and mechanical properties conferred by the bulky tert-butyl side chains.

Integration with Green Chemistry Principles and Sustainable Synthetic Methodologies

A significant paradigm shift in chemical synthesis is the integration of green chemistry principles to minimize environmental impact. Future research on this compound must align with this imperative.

The current production of chemical feedstocks relies heavily on depleting fossil fuels. libretexts.org A major goal of green chemistry is to transition to renewable feedstocks, primarily biomass. reagent.co.ukwordpress.comoc-praktikum.de Future research could focus on developing synthetic pathways to this compound or its precursors from bio-based platform chemicals. For instance, platform molecules derived from the fermentation of sugars or the deconstruction of lignin could potentially be converted into the carbon skeleton of the target molecule. kit.edu This represents a long-term research goal that would significantly enhance the sustainability profile of this compound.

Moving beyond simply catalytic reactions, the future lies in eco-friendly catalytic systems. This involves:

Heterogeneous Catalysts: Developing solid-supported catalysts, such as heteropolyacids on zirconia or functionalized mesoporous silica (B1680970), that can be easily separated from the reaction mixture and recycled multiple times. mdpi.comresearchgate.net This minimizes catalyst waste and simplifies product purification.

Organocatalysis: Utilizing small organic molecules, such as amines or N-heterocyclic carbenes (NHCs), to catalyze key bond-forming reactions. organic-chemistry.org These catalysts avoid the use of potentially toxic and expensive heavy metals.

Biocatalysis: Employing enzymes (e.g., lipases for transesterification) that operate under mild conditions (ambient temperature and pressure, neutral pH) and often exhibit exquisite selectivity, thereby reducing the need for protecting groups and minimizing byproducts.

Alternative Solvents: Shifting from volatile organic compounds (VOCs) to greener solvents like water, supercritical CO₂, or bio-derived solvents (e.g., 2-methyltetrahydrofuran) to reduce environmental pollution. wordpress.com

Advanced Computational Studies for Rational Design and Predictive Synthesis

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical behavior. grnjournal.usmdpi.comacs.org For this compound, future research will heavily leverage computational methods, such as Density Functional Theory (DFT), to:

Elucidate Reaction Mechanisms: Model the transition states of potential synthetic routes to identify the most energetically favorable pathways, thus guiding experimental design. acs.org

Predict Reactivity and Selectivity: Calculate the energies of frontier molecular orbitals and map electrostatic potential to predict how the molecule will interact with different reagents, explaining observed regioselectivity and stereoselectivity. rsc.org

Design Novel Catalysts: In silico screening of potential catalyst structures can accelerate the discovery of new systems tailored for specific transformations, such as overcoming the steric hindrance of the tert-butyl group. csmres.co.uk

By combining computational predictions with experimental validation, researchers can move from a trial-and-error approach to a more rational and efficient method of synthetic design. acs.org

Expanding Interdisciplinary Research Applications

The future of this compound also lies in its application in diverse, interdisciplinary fields. Initial reports indicate that the compound is a natural product isolated from fungi and may possess antifungal properties. This opens up significant avenues for further research.

Medicinal Chemistry and Agrochemicals: A crucial research direction is the thorough investigation of its antifungal activity against a broad range of human and plant pathogens. nih.govmdpi.comfrontiersin.orgrsc.orgnih.gov This involves determining its mechanism of action, evaluating its potency and spectrum, and synthesizing derivatives to establish structure-activity relationships (SAR). Collaboration between synthetic chemists, microbiologists, and pharmacologists will be essential.

Materials Science: As mentioned, its potential as a monomer could be explored in polymer chemistry. The incorporation of the bulky tert-butyl group could lead to polymers with high glass transition temperatures, improved thermal stability, or altered solubility profiles.

Fragrance and Flavor Industry: Many esters with unique substitution patterns possess interesting olfactory properties. Interdisciplinary research with sensory scientists could evaluate the odor profile of this compound for potential applications in perfumery or as a flavoring agent.

Interactive Data Tables

Table 1: Proposed Future Research Directions for this compound

Research AreaSpecific FocusDesired Outcome
Synthetic Chemistry Development of sterically tolerant organometallic catalysts.Higher yields, reduced byproducts, and improved atom economy in synthesis.
Exploration of catalytic cross-metathesis routes.More direct and efficient synthetic pathways from simple precursors.
Reactivity Studies Systematic study of Michael additions with diverse nucleophiles.Understanding of steric effects on reactivity and stereoselectivity.
Investigation as a monomer in radical polymerization.Creation of novel polymers with unique physical properties.
Green Chemistry Synthesis from biomass-derived platform chemicals.A sustainable, renewable-based production route.
Development of recyclable heterogeneous catalysts for synthesis.Reduced waste, easier purification, and lower process costs.
Computational Chemistry DFT modeling of transition states in cycloaddition reactions.Prediction of stereochemical outcomes and rationalization of reactivity.
In silico screening of catalysts for sterically hindered substrates.Accelerated discovery of more efficient and selective catalysts.
Interdisciplinary Apps Evaluation of antifungal activity against pathogenic fungi.Potential development of new antifungal agents for medicine or agriculture.
Synthesis and evaluation of derivatives for SAR studies.Optimization of biological activity and understanding of the pharmacophore.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 4,4-dimethylpent-2-enoate, and how do reaction conditions (e.g., solvent, catalyst) influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via esterification of 4,4-dimethylpent-2-enoic acid with methanol using acid catalysis (e.g., H₂SO₄) or via condensation reactions. For example, analogous syntheses of substituted pent-2-enoates involve activating the carboxylic acid with acetic anhydride or acetyl chloride in the presence of a base to facilitate ester formation . Optimizing reaction time, temperature (e.g., reflux vs. room temperature), and stoichiometry of reagents can mitigate side reactions like hydrolysis or dimerization. Purity is assessed via GC-MS or HPLC, with anhydrous conditions critical to avoiding byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : The α,β-unsaturated ester moiety (C=C and C=O) will show distinct deshielded signals. The methyl groups at C4 will appear as singlets in ¹H NMR (~1.2–1.4 ppm), while the alkene protons (C2 and C3) exhibit coupling constants (J ≈ 10–15 Hz) indicative of trans configuration .
  • IR Spectroscopy : Strong absorbance at ~1720 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (C=C stretch).
  • Mass Spectrometry : Molecular ion peak (M⁺) at m/z corresponding to C₈H₁₂O₂ (140.18 g/mol) and fragmentation patterns reflecting loss of methoxy (–OCH₃) or methyl groups.

Advanced Research Questions

Q. How do steric and electronic effects of the 4,4-dimethyl groups influence the regioselectivity of this compound in Diels-Alder reactions?

  • Methodological Answer : The 4,4-dimethyl substituents introduce steric hindrance, favoring endo transition states in cycloadditions. Computational modeling (e.g., DFT calculations) can predict orbital interactions between the dienophile’s LUMO (ester) and the diene’s HOMO. Experimentally, reaction kinetics under varying temperatures and diene structures (e.g., electron-rich vs. electron-poor) can validate computational predictions. Contrasting results with non-methylated analogs (e.g., methyl pent-2-enoate) isolates steric contributions .

Q. What strategies resolve contradictions in reported reactivity data for this compound in nucleophilic addition reactions?

  • Methodological Answer : Discrepancies in literature (e.g., conflicting rate constants) may arise from solvent polarity, nucleophile strength, or competing pathways (e.g., conjugate vs. direct addition). Systematic studies should:

  • Control solvent dielectric constants (e.g., DMSO vs. THF) to assess polarity effects.
  • Use kinetic isotopic labeling (e.g., deuterated nucleophiles) to trace reaction mechanisms.
  • Compare experimental results with computational simulations (e.g., transition state energy barriers). Cross-referencing with analogous esters (e.g., methyl 4-methylpent-2-enoate) clarifies substituent effects .

Q. How can researchers design experiments to quantify the thermodynamic stability of this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability studies under controlled humidity, temperature, and light exposure (e.g., ICH Q1A guidelines) can predict degradation pathways. Techniques include:

  • HPLC-UV/Vis : Monitor ester hydrolysis to 4,4-dimethylpent-2-enoic acid.
  • TGA/DSC : Measure thermal decomposition thresholds.
  • LC-MS : Identify degradation byproducts (e.g., dimerization via Michael addition). Statistical models (e.g., Arrhenius plots) extrapolate shelf-life data .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in catalytic hydrogenation experiments?

  • Methodological Answer :

  • Use inert atmosphere (N₂/Ar) to prevent accidental ignition of H₂ gas.
  • Conduct pressure reactions in autoclaves with pressure relief valves.
  • Monitor catalyst poisoning (e.g., sulfur-containing impurities) via GC-MS post-reaction. Reference USP guidelines for reagent-grade solvent purity to minimize side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.